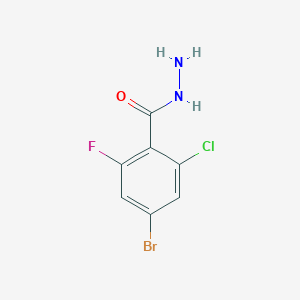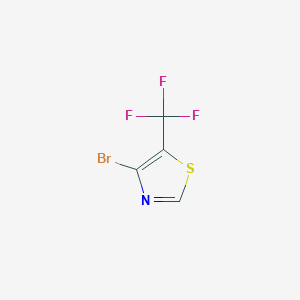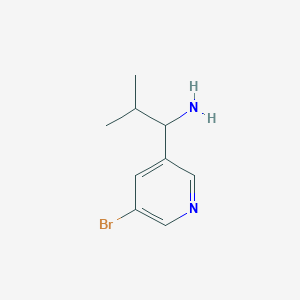
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine is an organic compound that features a brominated pyridine ring attached to a methylpropan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with 2-methylpropan-1-amine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents for cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Resulting from substitution reactions.
Oxidized Derivatives: Formed through oxidation processes.
Reduced Amines: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Investigated for its role in the development of new materials with unique properties.
Biological Studies: Utilized in studies related to enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
1-(5-Bromopyridin-3-yl)methanamine: Shares a similar pyridine structure but with different substituents.
5-Bromopyridine-3-acetonitrile: Another brominated pyridine derivative with distinct functional groups.
Uniqueness: 1-(5-Bromopyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific combination of a brominated pyridine ring and a methylpropan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H13BrN2 |
|---|---|
Peso molecular |
229.12 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)9(11)7-3-8(10)5-12-4-7/h3-6,9H,11H2,1-2H3 |
Clave InChI |
MACHDQGVTVCRIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=CN=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


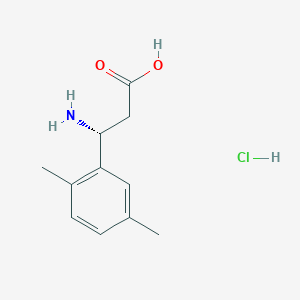
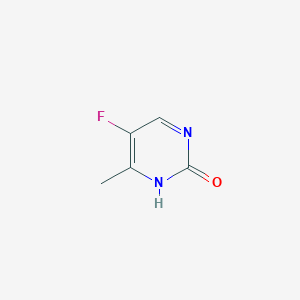
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
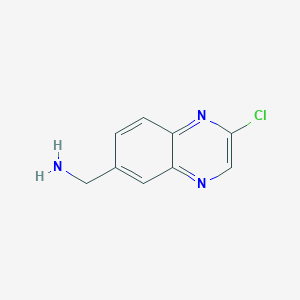
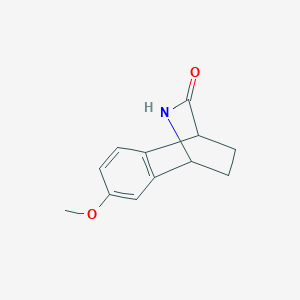

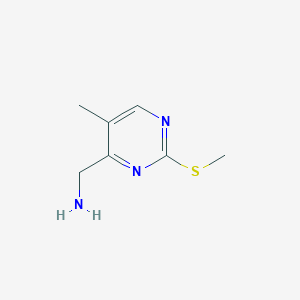

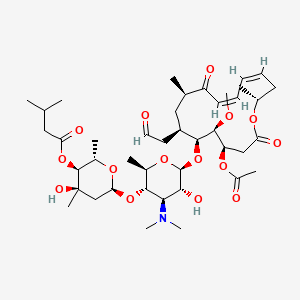

![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)

